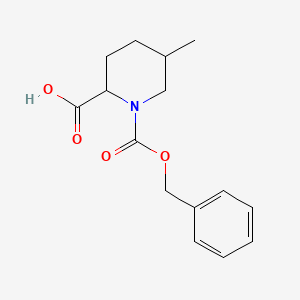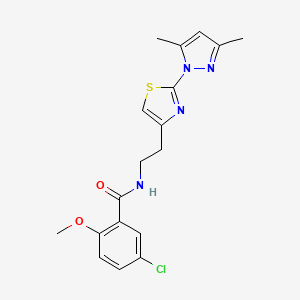
2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H21NO2S2 and its molecular weight is 335.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Activity Relationship Studies
The compound 2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide belongs to a broader class of benzamides, which have been extensively studied for their diverse biological activities. Synthesis and structure-activity relationship (SAR) studies of benzamides have provided insights into their potential as neuroleptic agents. For instance, a series of benzamides designed as potential neuroleptics showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, demonstrating a good correlation between structure and activity. Such compounds are expected to serve as potent drugs with fewer side effects in the treatment of psychosis (Iwanami et al., 1981).
Structural Modifications and Binding Affinity
Further modifications and analysis of benzamide derivatives have led to the identification of compounds with significant binding affinity to dopamine receptors, highlighting their potential as selective ligands for neurological research and therapy. A study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, including modifications to benzamide PB12, indicated changes that lead to moderate D(3) receptor affinity, suggesting their utility in developing neurological disorder treatments (Leopoldo et al., 2002).
Antimicrobial and Anticancer Properties
Benzamides have also been explored for their antimicrobial properties. Acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)benzoylthioureas, have shown activity against various bacterial and fungal strains at low concentrations, demonstrating their potential as novel antimicrobial agents with broad-spectrum activity (Limban et al., 2011). Additionally, N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have exhibited moderate to good anticancer activity against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Mohan et al., 2021).
Enzyme Inhibition for Therapeutic Applications
The synthesis of benzofuran hydroxamic acids as inhibitors of the 5-lipoxygenase enzyme highlights another therapeutic dimension of benzamide derivatives. These compounds have shown potent in vitro and in vivo activity, underscoring their potential in developing treatments for conditions mediated by 5-lipoxygenase, such as inflammatory diseases (Ohemeng et al., 1994).
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-4-21-15-8-6-5-7-13(15)17(19)18-11-14(20-3)16-10-9-12(2)22-16/h5-10,14H,4,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHRRTAFCLMQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527702.png)
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)
![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)
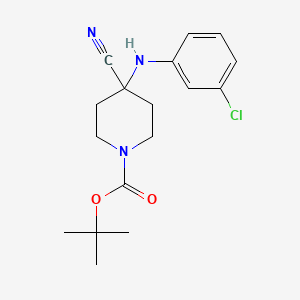

![4-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine](/img/structure/B2527710.png)
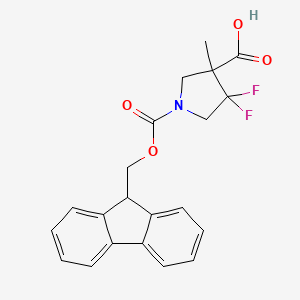
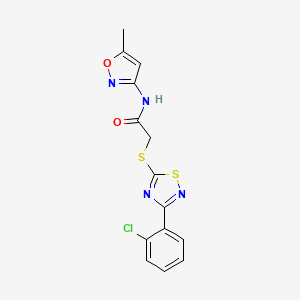
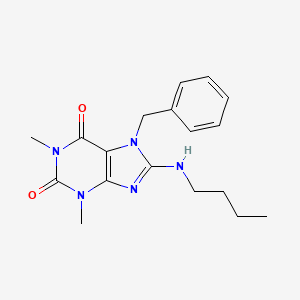
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)
![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)
